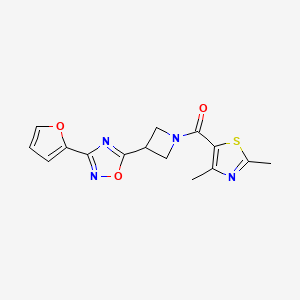

(2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C19H19N7O2S

- Molecular Weight : 409.47 g/mol

- IUPAC Name : (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interaction : The compound has been shown to inhibit or activate enzymes involved in metabolic pathways. This modulation can significantly influence cellular processes such as respiration and energy production.

- Protein Binding : It interacts with proteins that are crucial for cell signaling, thereby affecting communication within and between cells. Such interactions can lead to alterations in cell proliferation and apoptosis.

- Antioxidant Activity : The presence of the furan and thiazole moieties contributes to its antioxidant properties, potentially protecting cells from oxidative stress .

Anticancer Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- Case Study : Compounds similar to the one have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results demonstrated IC50 values indicating potent cytotoxic effects on these cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Structure–Activity Relationship (SAR) : Studies reveal that substituents on the thiazole ring can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Electron-withdrawing groups like chlorine have been particularly effective in increasing activity against bacterial strains .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 6.26 | |

| Anticancer | A549 | 6.48 | |

| Antimicrobial | Various Bacterial Strains | Varies | |

| Antioxidant | Cellular Models | Not specified |

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure can lead to enhanced biological activity:

- Electron Donors vs. Acceptors : The presence of electron-donating groups (e.g., -OCH₃) at specific positions on the thiazole ring tends to increase anticancer and antioxidant potential.

- Positioning of Substituents : The position of substituents also plays a critical role in determining the compound's overall efficacy against various biological targets .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The chemical structure of this compound includes a thiazole ring, an oxadiazole moiety, and an azetidine unit, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions that integrate various functional groups and heterocycles.

Synthesis Overview:

- Formation of the Thiazole Ring: The initial step often involves the synthesis of the 2,4-dimethylthiazole core through cyclization reactions.

- Oxadiazole Formation: The furan-substituted oxadiazole is synthesized via condensation reactions with appropriate precursors.

- Azetidine Integration: The azetidine ring is formed through cyclization with amines or other nucleophiles.

- Final Coupling: The final product is obtained by coupling the thiazole and oxadiazole components through amide bond formation.

Antimicrobial Properties

Research indicates that compounds containing thiazole and oxadiazole moieties often exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that derivatives of oxadiazoles demonstrate potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various studies suggest that related compounds can inhibit cancer cell proliferation by inducing apoptosis in different cancer cell lines. For example, derivatives have been tested against breast cancer and leukemia cell lines, showing promising cytotoxic effects .

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, compounds similar to (2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been reported to possess:

- Antiviral Activity: Some derivatives exhibit activity against viral infections.

- Anti-inflammatory Effects: Certain analogs have shown potential in reducing inflammation markers in vitro.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole and oxadiazole derivatives demonstrated their effectiveness against various bacterial strains. The results indicated that modifications in the side chains significantly influenced their antimicrobial potency .

Case Study 2: Anticancer Screening

In a separate investigation involving the compound's analogs, researchers assessed their cytotoxicity against several cancer cell lines. The findings revealed that specific structural modifications enhanced their ability to induce cell death in tumor cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2,4-Dimethylthiazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Reacting thiourea with α-haloketones under acidic/basic conditions (e.g., HCl/NaOH) to generate the 2,4-dimethylthiazole core .

- Oxadiazole synthesis : Cyclization of furan-2-carboxylic acid derivatives with amidoximes under reflux conditions (e.g., in ethanol or DMF) to form the 1,2,4-oxadiazole moiety .

- Azetidine coupling : Linking the oxadiazole-azetidine fragment to the thiazole core via a methanone bridge using coupling reagents (e.g., DCC or EDC) under inert atmospheres . Key catalysts (e.g., palladium for cross-couplings) and solvents (DMF, acetonitrile) are critical for yield optimization .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation : Use 1H/13C NMR to verify connectivity of the thiazole, oxadiazole, and azetidine groups. Mass spectrometry (HRMS) confirms molecular weight .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred over TLC for resolving complex mixtures .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in the azetidine ring .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Common issues include steric hindrance from the azetidine ring or oxadiazole group. Methodological adjustments:

- Catalyst optimization : Switch from DCC to BOP-Cl for milder coupling conditions .

- Temperature control : Perform reactions at 0–5°C to minimize side-product formation .

- Solvent polarity : Use DCM instead of THF to enhance solubility of intermediates . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .

Q. How should contradictory data between HPLC and NMR purity assessments be resolved?

Discrepancies often arise from:

- Residual solvents : NMR may detect volatile impurities (e.g., DMF) not visible in HPLC. Dry samples under vacuum before analysis .

- Diastereomers : HPLC may separate stereoisomers, while NMR averages signals. Use chiral columns or NOESY experiments to distinguish stereochemistry . Cross-validate with elemental analysis (C, H, N) to confirm bulk purity .

Q. What strategies are recommended for improving the compound’s stability in biological assays?

The compound’s oxadiazole and thiazole groups are pH-sensitive.

- Buffer selection : Use phosphate buffers (pH 7.4) instead of Tris to avoid nucleophilic degradation .

- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the furan moiety .

- Temperature : Avoid prolonged exposure to >37°C; lyophilize for long-term storage .

Q. How can substituent modifications on the azetidine ring impact bioactivity?

Systematic SAR studies require:

- Azetidine functionalization : Introduce electron-withdrawing groups (e.g., -NO2) at the 3-position to enhance electrophilicity for target binding .

- Stereochemical control : Synthesize enantiopure azetidine intermediates via asymmetric catalysis (e.g., Jacobsen’s catalyst) to assess chirality-dependent activity . Validate changes using in vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations .

Q. Experimental Design & Data Analysis

Q. What controls are essential in biological activity studies to avoid false positives?

- Negative controls : Include structurally similar but inactive analogs (e.g., oxadiazole replaced with triazole) to confirm target specificity .

- Solvent controls : Account for DMSO/ethanol effects on cell viability at concentrations >0.1% .

- Counter-screens : Test against unrelated enzymes/proteins to rule out nonspecific interactions .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetics?

- ADME prediction : Use SwissADME to evaluate logP (target <3) and topological polar surface area (<140 Ų) for blood-brain barrier penetration .

- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with AutoDock Vina to identify labile sites for deuterium replacement .

Propriétés

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-8-12(23-9(2)16-8)15(20)19-6-10(7-19)14-17-13(18-22-14)11-4-3-5-21-11/h3-5,10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGOVHKKIWRVOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.